molecular formula C19H26O3 B1209391 (-)-trans-(S)-allethrin

(-)-trans-(S)-allethrin

Cat. No. B1209391
M. Wt: 302.4 g/mol
InChI Key: ZCVAOQKBXKSDMS-BHYGNILZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-trans-(S)-allethrin is a (-)-trans-allethrin. It is an enantiomer of a (+)-trans-(R)-allethrin.

Scientific Research Applications

  • Allethrin in Environmental Monitoring :

    • A study by Ramesh and Vijayalakshmi (2002) examined the residual deposition and dissipation of D-trans-allethrin from mosquito repellent coils in a room over a 30-day period. The study provided significant insights into the environmental impact of long-term exposure to allethrin-based products (Ramesh & Vijayalakshmi, 2002).
  • Biodegradation and Environmental Remediation :

    • Research by Paingankar, Jain, and Deobagkar (2005) identified a bacterial strain capable of degrading allethrin, which is significant for environmental remediation efforts (Paingankar, Jain, & Deobagkar, 2005).
    • Bhatt et al. (2020) studied the degradation of allethrin by Sphingomonas trueperi strain CW3, providing valuable information on microbial methods for mitigating environmental allethrin contamination (Bhatt et al., 2020).
  • Toxicological Studies :

    • A study by Srivastava et al. (2012) explored allethrin-induced genotoxicity and oxidative stress in Swiss albino mice, contributing to the understanding of its toxicological profile (Srivastava et al., 2012).
  • Electrochemical Analysis :

    • Research by Sreedhar, Thriveni, and Kumar (2004) conducted electrochemical investigations of allethrin, which are crucial for understanding its chemical properties and interactions (Sreedhar, Thriveni, & Kumar, 2004).
  • Effects on Human Health :

    • A study by Ashari et al. (2018) examined the effects of allethrin exposure on spermatozoa quality in rats, offering insights into its potential reproductive health implications (Ashari et al., 2018).

properties

Product Name

(-)-trans-(S)-allethrin

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

[(1S)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16-,17+/m0/s1

InChI Key

ZCVAOQKBXKSDMS-BHYGNILZSA-N

Isomeric SMILES

CC1=C(C(=O)C[C@@H]1OC(=O)[C@H]2[C@@H](C2(C)C)C=C(C)C)CC=C

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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